molecular formula C8H4N2O2 B1300168 4,5-Dihydroxyphthalonitrile CAS No. 300853-66-1

4,5-Dihydroxyphthalonitrile

Cat. No. B1300168
M. Wt: 160.13 g/mol
InChI Key: YOFFYWYKQYCONO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 5-nitro-1,4-dihydro-1,4-methanonaphthalene, involves a continuous-flow process that includes the production of isoamyl nitrite and a temperature-programmed Diels–Alder reaction with cyclopentadiene . This method minimizes the accumulation of hazardous intermediates and reduces reaction time significantly. Although this synthesis does not directly pertain to 4,5-dihydroxyphthalonitrile, the principles of a continuous-flow process could potentially be applied to its synthesis to improve safety and efficiency.

Molecular Structure Analysis

The molecular structure of 4,5-dihydroxyphthalonitrile can be inferred to some extent from the structure of related phthalonitriles. For instance, the nucleophilic substitution in 4-bromo-5-nitrophthalonitrile leads to the formation of 4,5-bis[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile . This suggests that the phthalonitrile core can be functionalized at the 4 and 5 positions, which is relevant for the hydroxy derivatives as well.

Chemical Reactions Analysis

The chemical reactions involving phthalonitriles typically include nucleophilic substitution, as seen in the synthesis of bisphenoxy derivatives . These reactions are crucial for the further functionalization of the phthalonitrile core and the subsequent synthesis of phthalocyanines. The reactivity of 4,5-dihydroxyphthalonitrile would likely involve similar nucleophilic sites, allowing for the potential synthesis of a wide array of derivatives.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4,5-dihydroxyphthalonitrile are not directly reported in the provided papers, the properties of related compounds can provide some context. For example, the spectral properties of the synthesized phthalocyanines from substituted phthalonitriles were studied , indicating that these compounds have characteristic absorption patterns that could be used to infer the properties of 4,5-dihydroxyphthalonitrile. Additionally, the continuous-flow synthesis approach suggests that the related compounds are stable under controlled reaction conditions, which might also apply to 4,5-dihydroxyphthalonitrile .

Scientific Research Applications

  • Summary of the Application : 4,5-Dihydroxyphthalonitrile is synthesized from pyrocatechol . The compound obtained is a convenient starting reagent for the preparation of 4,5-dialkoxyphthalonitriles .
  • Results or Outcomes : The outcome of the synthesis is 4,5-Dihydroxyphthalonitrile, which is a useful reagent for the preparation of 4,5-dialkoxyphthalonitriles . No quantitative data or statistical analyses were provided in the search results.

Safety And Hazards

4,5-Dihydroxyphthalonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4,5-dihydroxybenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O2/c9-3-5-1-7(11)8(12)2-6(5)4-10/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFFYWYKQYCONO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)O)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349165
Record name 4,5-dihydroxyphthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydroxyphthalonitrile

CAS RN

300853-66-1
Record name 4,5-dihydroxyphthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
AV Ivanov, PA Svinareva, LG Tomilova… - Russian Chemical …, 2001 - Springer
Synthesis of 4,5-dihydroxyphthalonitrile Page 1 Russian Chemical Bulletin, International Edition, Vol. 50, No. 5, pp. 919 920, May, 2001 919 1066-5285/01/5005-919 $25.00 © 2001 Plenum …
Number of citations: 14 link.springer.com
M Barthel, D Dini, S Vagin… - European Journal of …, 2002 - Wiley Online Library
A facile synthesis of highly soluble, axially substituted titanium(IV) phthalocyanines is described. The reaction of tetra‐tert‐butylphthalocyaninatotitanium oxide tBu 4 PcTiO with the …
TV Basova, M Çamur, AA Esenpınar, S Tuncel… - Synthetic metals, 2012 - Elsevier
Octasubstituted copper(II) phthalocyanines containing alkylthio-, alkyloxy-, (trioxyethylene)thio- and (trioxyethylene)oxy- substituents in peripheral positions have been synthesized and …
Number of citations: 29 www.sciencedirect.com
AK Sarker, MG Kang, JD Hong - Dyes and Pigments, 2012 - Elsevier
The design and synthesis of an asymmetrical zinc phthalocyanine sensitizer modified with a catechol anchoring group is reported. The performance of this sensitizer was evaluated in a …
Number of citations: 48 www.sciencedirect.com
Z Iqbal - 2010 - ub01.uni-tuebingen.de
Glycosylated phthalocyanines (Pc’s) despite their great potential for the generation of reactive oxygen species (singlet oxygen), are less common in literature. Reactive oxygen species …
Number of citations: 2 ub01.uni-tuebingen.de
V Ivanova, D Klyamer, P Krasnov, EN Kaya… - Sensors and Actuators B …, 2023 - Elsevier
In this work, the effect of the number of pyrene substituents in zinc(II) phthalocyanine molecules on the sensor properties of their hybrid materials with single-walled carbon nanotubes (…
Number of citations: 8 www.sciencedirect.com
SE Maree - Journal of Porphyrins and Phthalocyanines, 2005 - World Scientific
The synthesis of various axially substituted titanium phthalocyanines in high yield using microwave irradiation without an added solvent is reported. The times of reaction, as expected, …
Number of citations: 7 www.worldscientific.com
N Kabay, K Altunbaş, Y Baygu… - … and Reactivity in …, 2016 - Taylor & Francis
The synthesis of novel cobalt(II) phthalocyanine complexes, peripheral symmetrically derived from 5,28-dioxo-5,11,12,14,15,22,23,25,26,27-decahydro-10H-4,6-methanotribenzo [e,n,q][…
Number of citations: 2 www.tandfonline.com
T Ganicz, T Makowski, WA Stanczyk… - Express Polymer …, 2012 - academia.edu
Side chain polysiloxane with 5-(pentyloxy)-3-methyloxy-9, 10, 16, 17, 23, 24-hexakis (octenyloxy) phthalocyanine moieties is synthesized by hydrosilylation reaction. The phase …
Number of citations: 18 www.academia.edu
WM SHARMAN, JE VAN LIER - The Porphyrin Handbook …, 2000 - books.google.com
The importance of tetrapyrrolic macrocycles in Nature is obvious. Compounds such as heme and chlorophyll play such vital roles in the biological systems responsible for the …
Number of citations: 1 books.google.com

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